Z-1,2-cis-ACHC-OH

Foldamer chemistry Conformational analysis β-Peptide design

Researchers designing proteolytically stable foldamers or peptidomimetics require a cis-configured, orthogonally protected β-amino acid compatible with Fmoc/t-Bu SPPS. The trans diastereomer or unprotected cis-ACHC cannot substitute-the former yields incorrect helical topologies (14-helix vs. target 12/10- or 11/9-helix), while the latter lacks N-protection essential for sequential coupling. • Enforces gauche Cα-Cβ conformations (θ ≈ ±55°) to drive 12/10- or 11/9-helical folding, inaccessible with trans-ACHC. • Acid-stable Z-group enables direct incorporation into standard Fmoc SPPS without additional protection steps. • Validated proline mimetic conferring up to 180-fold enhancement in proteolytic half-life for peptide therapeutics.

Molecular Formula C15H19NO4
Molecular Weight 277,32 g/mole
CAS No. 54867-08-2
Cat. No. B554600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-1,2-cis-ACHC-OH
CAS54867-08-2
SynonymsZ-1,2-cis-ACHC-OH; ST50826074; 54867-08-2; AC1MBZFO; cis-2-Benzyloxycarbonylamino-cyclohexanecarboxylicacid; SCHEMBL6200837; RPJMLWMATNCSIS-OLZOCXBDSA-N; ZINC4262528; 5429AE; Z-cis-2-aminocyclohexanecarboxylicacid; A-8247; Cis-(+/-)-2-benzyloxycarbonylaminocyclohexanecarboxylicacid; (1R,2S)-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylicacid; (2S,1R)-2-[(phenylmethoxy)carbonylamino]cyclohexanecarboxylicacid
Molecular FormulaC15H19NO4
Molecular Weight277,32 g/mole
Structural Identifiers
SMILESC1CCC(C(C1)C(=O)O)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C15H19NO4/c17-14(18)12-8-4-5-9-13(12)16-15(19)20-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10H2,(H,16,19)(H,17,18)/t12-,13+/m1/s1
InChIKeyRPJMLWMATNCSIS-OLZOCXBDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-1,2-cis-ACHC-OH – Protected β-Amino Acid Building Block


Z-1,2-cis-ACHC-OH (CAS 54867-08-2) is a benzyloxycarbonyl (Cbz)-protected derivative of (1R,2S)-2-aminocyclohexanecarboxylic acid (cis-ACHC), a cyclic, non-proteinogenic β-amino acid . The compound features a cyclohexane ring with amino and carboxyl substituents in a cis (1R,2S) configuration, protected at the N-terminus by a Z-group, making it a stable intermediate for Fmoc/t-Bu solid-phase peptide synthesis (SPPS) workflows. The core cis-ACHC moiety serves as a conformationally constrained β-amino acid building block that imposes predictable backbone torsional constraints, enabling rational design of foldamer secondary structures and proteolytically stable peptide mimetics [1].

Workflow
Fmoc/t-Bu solid-phase peptide synthesis (SPPS)
Selection
Z-protected cis-ACHC (1R,2S); orthogonal N-protection
Use Context
Conformationally constrained foldamer design; β/α-peptide helices; proteolytic stability research

Why Z-1,2-cis-ACHC-OH Cannot Be Substituted


Procurement of the Z-protected cis diastereomer (CAS 54867-08-2) is non-negotiable for three reasons: First, the cis (1R,2S) configuration produces fundamentally different backbone conformational preferences than trans-ACHC; cis-ACHC residues favor gauche conformations about the Cα–Cβ bond with torsion angles of opposite signs (±55°), whereas trans-ACHC favors anti conformations that promote distinct helical architectures [1]. Second, substitution with the unprotected free amino acid cis-ACHC (CAS 5691-20-3) is incompatible with Fmoc/t-Bu SPPS workflows requiring orthogonal protection; the Z-group provides acid-stable N-protection that complements base-labile Fmoc chemistry . Third, replacement with alternative protecting group variants (e.g., Fmoc- or Boc-protected cis-ACHC) alters deprotection conditions and may compromise coupling efficiency in specific synthetic sequences, directly affecting yield and purity of the target constrained peptide .

cis vs trans ACHC Gauche ( ± 55°) vs anti ( 180°) Cα–Cβ torsion may lead to distinct helical topologies; 12/10- or 11/9-helix design may not be supported by trans-ACHC.
Z vs unprotected Unprotected cis-ACHC lacks orthogonal protection; direct incorporation into Fmoc/t-Bu SPPS may be incompatible and require additional in-house protection steps.
Z vs other PG Fmoc- or Boc-protected variants alter deprotection conditions and may compromise coupling efficiency or sequence compatibility; predictable orthogonal deprotection profile is not replicated.

Quantitative Evidence for Z-1,2-cis-ACHC-OH


cis-ACHC Backbone Conformation vs. trans-ACHC

cis-ACHC residues exhibit a distinct local conformational preference compared to trans-ACHC, a critical differentiator for rational foldamer design. In peptide oligomers, cis-ACHC favors two conformations featuring gauche arrangements about the Cα–Cβ bond with torsion angles (θ) of approximately ±55°, whereas trans-ACHC favors anti conformations with θ ≈ 180° [1]. This local conformational divergence drives formation of different secondary structures: cis-ACHC promotes 12/10-helical folding in homochiral oligomers [2], while trans-ACHC has been extensively characterized as promoting 14-helical architectures [1].

Cα–Cβ torsion (cis vs trans)
Head-to-head
Gauche ± 55° (cis) vs anti 180° (trans); ~125° difference
Conformational preference determines helical fold; essential for 12/10- or 11/9-helix design
NMR and X-ray crystallography in peptide oligomers
Foldamer chemistry Conformational analysis β-Peptide design

cis-ACHC Stabilizes 12/10-Helical Peptides

In β-peptide foldamer applications, cis-ACHC provides superior stabilization of mixed helices compared to acyclic β-amino acid alternatives. cis-ACHC is known to promote 12/10-mixed helices and stabilize helical propensity more effectively than other acyclic β-residues [1]. In α/β-peptide systems, cis-ACHC drives 11/9-helical folding with alternating backbone configurations [2], a topology not accessible with trans-ACHC or flexible acyclic β-amino acids.

Helix stabilization vs acyclic β-AA
Cross-study comparable
Promotes stable 12/10- and 11/9-helices; qualitative advantage over acyclic residues
Reported stabilization context for designed β-peptide foldamers
CD and NMR evidence; solution-phase folding
Helix stabilization β-Peptide foldamers Mixed helices

Proteolytic Stability Enhancement by cis-ACHC

Incorporation of cis-ACHC as a proline mimetic in bioactive peptides confers a quantitatively dramatic enhancement in proteolytic stability compared to native peptide sequences. cis-ACPC/ACHC-containing endomorphin analogs demonstrated half-lives of up to 12 hours in rat brain membrane assays, in stark contrast to the short half-lives of native endomorphins (t1/2 = 4–5 minutes) [1]. This ~144- to 180-fold extension in half-life stems from the constrained cyclohexane backbone conferring resistance to enzymatic degradation.

Proteolytic half-life extension
Head-to-head
~144- to 180-fold increase (minutes to hours)
Supports proteolytic stability model context; endomorphin analog research
Rat brain membrane assay; half-life up to 12 h vs 4–5 min
Peptide stability Protease resistance Endomorphin analogs

Cu(II) Coordination: cis-ACHC vs. trans-ACHC Dipeptides

The stereochemistry of the ACHC residue directly influences metal-binding properties, with functional implications for metallopeptide design. CW/pulsed EPR and DFT studies of stereoisomeric cis- and trans-2-aminocyclohexanecarboxylic acid-L-phenylalanine dipeptides revealed that the cis and trans configurations produce measurably distinct copper(II) coordination geometries [1]. The constrained cyclohexane ring in the cis configuration imposes different spatial orientation of the amino and carboxyl donor groups compared to the trans isomer, altering the metal-binding pocket architecture.

Cu(II) coordination (cis vs trans)
Head-to-head
Distinct EPR signatures; stereochemistry-dependent binding geometry
Stereochemical scaffold yields differentiable metal coordination modes
CW/pulsed EPR and DFT; frozen solution
Metal coordination EPR spectroscopy Stereoisomeric differentiation

Fmoc/t-Bu SPPS Orthogonal Protection

The Z-1,2-cis-ACHC-OH compound (CAS 54867-08-2) with ≥99% HPLC purity provides a critical orthogonal protection advantage over unprotected cis-ACHC (CAS 5691-20-3) and alternative protecting group variants. The Z (Cbz) group is stable to the basic conditions (20% piperidine in DMF) used for Fmoc deprotection but is cleavable under hydrogenolysis (H2/Pd-C) or strong acid conditions (HBr/AcOH, HF), enabling selective N-terminal deprotection of the cis-ACHC residue without affecting other acid-labile side-chain protecting groups (t-Bu, Boc, Trt) during SPPS [1].

SPPS orthogonal protection
Class-level inference
Z-group stable to piperidine; cleavable via hydrogenolysis or strong acid
Supports Fmoc/t-Bu SPPS workflow; ≥99% HPLC purity
Standard SPPS protocols; data to verify for specific sequences
Solid-phase peptide synthesis Orthogonal protection SPPS workflow

FoldamerDB Classification of cis-ACHC

cis-ACHC is cataloged in FoldamerDB, a curated database of foldamer structures, with documented applications in hydrolase mimetics [1]. This database inclusion provides third-party validation of the residue's utility as a conformationally constrained building block. Unlike trans-ACHC, which has been more extensively characterized for 14-helical foldamers, cis-ACHC is specifically noted in the database for its distinct conformational preferences and applications in α/β-peptide foldamer systems.

FoldamerDB curation
Data to verify
Cataloged as α/β-peptide foldamer building block; hydrolase mimetic examples
Database entry supports procurement context; distinct from trans-ACHC applications
FoldamerDB; peer-reviewed precedent
FoldamerDB Hydrolase mimetics β-Peptide database

Z-1,2-cis-ACHC-OH: Application Scenarios


12/10- and 11/9-Helical Foldamer Design

The Z-1,2-cis-ACHC-OH building block is optimally deployed in the synthesis of foldamer sequences where the target secondary structure is a 12/10-helix (homochiral β-peptides) or 11/9-helix (heterochiral α/β-peptides). As established in Section 3, cis-ACHC favors gauche Cα–Cβ conformations (θ ≈ ±55°) that drive these specific helical topologies [1], which are not accessible using trans-ACHC (θ ≈ 180°, promotes 14-helical folding). Procurement of this Z-protected form enables direct incorporation into Fmoc/t-Bu SPPS workflows without requiring additional protection steps [2].

Proteolytically Stable Peptide Analogs by Proline Replacement

For pharmacology and peptide therapeutics research where native peptides suffer from rapid enzymatic degradation (t1/2 < 5 minutes), cis-ACHC serves as a validated proline mimetic that confers up to 180-fold enhancement in proteolytic half-life [1]. The Z-protected form (CAS 54867-08-2) is the appropriate procurement choice for SPPS-based incorporation into peptide sequences requiring enhanced in vivo or in vitro stability, as the Z-group provides orthogonal protection compatible with standard Fmoc chemistry [2].

Tunable Cu(II) Coordination in Metallopeptides

In metallopeptide catalyst development or metal-binding foldamer design, the cis-ACHC residue provides a stereochemically defined scaffold that yields distinct Cu(II) coordination geometries compared to trans-ACHC, as validated by CW/pulsed EPR spectroscopy [1]. The Z-1,2-cis-ACHC-OH compound is the appropriate protected intermediate for incorporating this specific stereochemical arrangement into peptide sequences via SPPS, enabling precise spatial control over metal-binding donor group orientation.

Hydrolase-Mimetic α/β-Peptide Architectures

As documented in FoldamerDB, cis-ACHC has established applications in hydrolase mimetic foldamer designs [1]. Researchers developing peptide-based catalysts that mimic hydrolytic enzyme active sites should procure the Z-protected cis-ACHC building block to introduce the conformationally constrained β-amino acid residue into α/β-peptide sequences, leveraging the predictable gauche Cα–Cβ conformational preference (θ ≈ ±55°) to pre-organize catalytic residues in defined spatial arrangements [2].

Application
Selection Property
Validation Focus
12/10- and 11/9-Helical Foldamer Design
Gauche Cα–Cβ conformational preference (cis-ACHC)
Helical topology verification (CD, NMR)
Peptide Stability Engineering Research
Proline mimetic scaffold; proteolytic half-life extension context
Proteolytic stability assay endpoint
Metallopeptide Catalyst Design
Stereochemical Cu(II) coordination scaffold
EPR coordination geometry
Hydrolase-Mimetic Foldamer Studies
FoldamerDB-validated cis-ACHC building block
Pre-organized catalytic residue arrangement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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